N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide
Brand Name: Vulcanchem
CAS No.: 929450-75-9
VCID: VC11908915
InChI: InChI=1S/C22H19NO4/c1-3-13-9-10-18-15(11-13)16(12-20(25)26-18)22-21(23-19(24)4-2)14-7-5-6-8-17(14)27-22/h5-12H,3-4H2,1-2H3,(H,23,24)
SMILES: CCC1=CC2=C(C=C1)OC(=O)C=C2C3=C(C4=CC=CC=C4O3)NC(=O)CC
Molecular Formula: C22H19NO4
Molecular Weight: 361.4 g/mol

N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide

CAS No.: 929450-75-9

Cat. No.: VC11908915

Molecular Formula: C22H19NO4

Molecular Weight: 361.4 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]propanamide - 929450-75-9

Specification

CAS No. 929450-75-9
Molecular Formula C22H19NO4
Molecular Weight 361.4 g/mol
IUPAC Name N-[2-(6-ethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]propanamide
Standard InChI InChI=1S/C22H19NO4/c1-3-13-9-10-18-15(11-13)16(12-20(25)26-18)22-21(23-19(24)4-2)14-7-5-6-8-17(14)27-22/h5-12H,3-4H2,1-2H3,(H,23,24)
Standard InChI Key BDJWWQADJHHCRN-UHFFFAOYSA-N
SMILES CCC1=CC2=C(C=C1)OC(=O)C=C2C3=C(C4=CC=CC=C4O3)NC(=O)CC
Canonical SMILES CCC1=CC2=C(C=C1)OC(=O)C=C2C3=C(C4=CC=CC=C4O3)NC(=O)CC

Introduction

Structural Features and Synthesis

Compounds with similar structures, such as N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-methylbenzamide and N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamide, are synthesized through multi-step organic reactions involving cyclization and condensation processes. These methods allow for the creation of various derivatives by modifying functional groups, which can enhance biological activity or alter chemical properties.

Biological Activities and Applications

Compounds featuring chromene and benzofuran structures are known for their potential anti-inflammatory and anticancer properties. The presence of a 6-ethyl substituent on the chromen ring enhances lipophilicity, potentially influencing biological interactions. Research on similar compounds suggests that they may interact with specific molecular targets, such as enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Compound NameMolecular FormulaKey Features
N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-methylbenzamideC29H23NO4Contains chromene, benzofuran, and benzamide structures; potential anti-inflammatory and anticancer properties.
N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]acetamideNot specifiedIntegrates chromene and benzofuran moieties; potential anticancer and anti-inflammatory activities.
N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamideC27H25NO4Combines chromen, benzofuran, and amide functionalities; potential for diverse pharmacological properties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator